molecular formula C16H14N4O2S B11019158 N-[3-(methylsulfanyl)phenyl]-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide

N-[3-(methylsulfanyl)phenyl]-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide

Cat. No.: B11019158
M. Wt: 326.4 g/mol
InChI Key: HXKRHHFKDDWCCB-UHFFFAOYSA-N
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Description

N-[3-(methylsulfanyl)phenyl]-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide is a complex organic compound with a molecular formula of C16H14N4O2S

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(methylsulfanyl)phenyl]-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide typically involves the following steps:

    Formation of the Benzotriazinone Ring: This step involves the cyclization of appropriate precursors under controlled conditions to form the benzotriazinone ring.

    Attachment of the Methylsulfanylphenyl Group: The methylsulfanylphenyl group is introduced through a substitution reaction, where a suitable phenyl derivative reacts with the benzotriazinone intermediate.

    Final Coupling: The final step involves coupling the intermediate with an acetamide derivative to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[3-(methylsulfanyl)phenyl]-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide undergoes various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to form sulfoxide or sulfone derivatives.

    Reduction: The benzotriazinone ring can be reduced under specific conditions to yield different reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, reduced benzotriazinone derivatives, and various substituted phenyl derivatives.

Scientific Research Applications

N-[3-(methylsulfanyl)phenyl]-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide has diverse applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.

    Industry: It is used in the development of advanced materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-[3-(methylsulfanyl)phenyl]-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in critical biological processes.

    Pathways Involved: It can modulate signaling pathways, inhibit enzyme activity, or induce apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • N-[3-(methylsulfanyl)phenyl]-2-(2-oxo-3-phenyl-1-imidazolidinyl)acetamide
  • N-(2-phenyl-4-oxo-1,3-thiazolidin-3-yl)-1,2-benzothiazole-3-carboxamides
  • 4-Hydroxy-2-quinolones

Uniqueness

N-[3-(methylsulfanyl)phenyl]-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide stands out due to its unique benzotriazinone ring structure and the presence of a methylsulfanyl group, which confer distinct chemical reactivity and potential biological activities compared to similar compounds.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C16H14N4O2S

Molecular Weight

326.4 g/mol

IUPAC Name

N-(3-methylsulfanylphenyl)-2-(4-oxo-1,2,3-benzotriazin-3-yl)acetamide

InChI

InChI=1S/C16H14N4O2S/c1-23-12-6-4-5-11(9-12)17-15(21)10-20-16(22)13-7-2-3-8-14(13)18-19-20/h2-9H,10H2,1H3,(H,17,21)

InChI Key

HXKRHHFKDDWCCB-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC=CC(=C1)NC(=O)CN2C(=O)C3=CC=CC=C3N=N2

Origin of Product

United States

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